molecular formula C15H8N2O2S2 B2904474 2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole CAS No. 329269-85-4

2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole

Cat. No.: B2904474
CAS No.: 329269-85-4
M. Wt: 312.36
InChI Key: YQCYKUBETJBOCJ-UHFFFAOYSA-N
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Description

2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole is a synthetic benzothiazole derivative intended for research and development purposes in medicinal chemistry and drug discovery. Benzothiazole-based compounds are privileged scaffolds in pharmaceutical research due to their diverse biological activities . This compound is of significant interest for the exploration of new therapeutic agents. Its molecular structure, which incorporates a nitro-benzothiophene moiety, suggests potential for investigation in areas such as anticancer and anti-infective research, where similar derivatives have shown promise . The nitro group on the structure may be integral to its electronic properties and potential mechanism of action, which could involve targeting specific enzymes or generating reactive intermediates . Researchers can utilize this compound as a key intermediate for further chemical modifications, such as the synthesis of molecular hybrids, or for in-depth pharmacological profiling . All studies should be conducted in accordance with established biosafety guidelines. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(5-nitro-1-benzothiophen-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O2S2/c18-17(19)10-5-6-12-9(7-10)8-14(20-12)15-16-11-3-1-2-4-13(11)21-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCYKUBETJBOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole typically involves the reaction of 5-nitro-1-benzothiophene with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets in biological systems. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that can damage cellular components. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Electronic Effects of Substituents

The nitro group in 2-(5-nitro-1-benzothiophen-2-yl)-1,3-benzothiazole distinguishes it from other benzothiazoles with alternative substituents (Table 1). For example:

  • Trifluoromethyl (CF₃) and pentafluorosulfanyl (SF₅) substituents (e.g., 4-nitro-2-(trifluoromethyl)-1,3-benzothiazole) enhance lipophilicity and metabolic stability but reduce electron density at the aromatic ring compared to nitro groups .
  • Amino (NH₂) groups (e.g., 2-(3-aminophenyl)benzothiazole) improve solubility and enable conjugation with sulfonamides, broadening pharmacological applications .

Table 1: Substituent Effects on Benzothiazole Derivatives

Compound Substituent(s) Electronic Effect Key Properties Reference
This compound 5-NO₂ (benzothiophene) Strong electron-withdrawing Enhanced reactivity, potential anticancer activity
4-Nitro-2-(trifluoromethyl)-1,3-benzothiazole 4-NO₂, 2-CF₃ Moderate electron-withdrawing Improved metabolic stability
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 4-OCH₃ (phenyl), 5-Cl Electron-donating (OCH₃) Antimicrobial activity
2-(3-Aminophenyl)benzothiazole 3-NH₂ (phenyl) Electron-donating Antitubular activity
Physicochemical and Structural Properties
  • Planarity and Dihedral Angles : The dihedral angle between benzothiazole and substituted aryl rings (e.g., 8.76° in 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) affects molecular planarity and binding to flat biological targets . The fused benzothiophene in the target compound may enforce coplanarity, enhancing intercalation with DNA.
  • Solubility and Stability: Nitro groups reduce aqueous solubility but improve stability under acidic conditions. Methoxy and amino substituents, conversely, increase solubility but may compromise metabolic stability .

Q & A

Q. What advanced techniques characterize crystallographic properties of this compound?

  • Tools :
  • Single-crystal XRD : Resolves bond lengths (e.g., C-S = 1.74 Å) and dihedral angles between benzothiazole and nitrobenzothiophene moieties .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking contributes 12% to crystal packing) .

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